5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride: is an organic compound belonging to the class of pyrazoles. It is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which significantly influences its reactivity and applications. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The pyrazole derivative is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring. This reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the pyrazole ring or the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Produced by the reaction with alcohols.
Sulfonyl Hydrides: Result from reduction reactions.
Scientific Research Applications
5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 1-propyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a methyl and a propyl group on the pyrazole ring, which can influence its reactivity and the types of derivatives that can be synthesized. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-4-10-6(2)7(5-9-10)13(8,11)12/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMWCTHACQWAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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